ETHYL (2Z)-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-[4-(allyloxy)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(allyloxy)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 2-[4-(allyloxy)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[4-(methoxy)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl 2-[4-(ethoxy)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of ETHYL (2Z)-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific functional groups, which confer distinct chemical and biological properties. The allyloxy group, in particular, provides unique reactivity compared to similar compounds .
Properties
Molecular Formula |
C28H29N3O4S |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[(4-prop-2-enoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H29N3O4S/c1-6-16-35-22-14-8-19(9-15-22)17-23-26(32)31-25(20-10-12-21(13-11-20)30(4)5)24(27(33)34-7-2)18(3)29-28(31)36-23/h6,8-15,17,25H,1,7,16H2,2-5H3/b23-17- |
InChI Key |
QBNXPXDPEWFLRU-QJOMJCCJSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C/C4=CC=C(C=C4)OCC=C)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(C=C4)OCC=C)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(C=C4)OCC=C)S2)C |
Origin of Product |
United States |
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